Lithium;5-(difluoromethyl)-1,3-thiazole-2-carboxylate
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Overview
Description
Lithium;5-(difluoromethyl)-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluoromethyl group and a carboxylate group attached to the thiazole ring, along with a lithium ion.
Preparation Methods
The synthesis of Lithium;5-(difluoromethyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the lithium base and to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Lithium;5-(difluoromethyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde, depending on the reducing agent.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Coupling Reactions: The thiazole ring can undergo coupling reactions with various electrophiles, such as in Suzuki-Miyaura or Heck coupling reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;5-(difluoromethyl)-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Lithium;5-(difluoromethyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Lithium;5-(difluoromethyl)-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
5-(trifluoromethyl)-1,3-thiazole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
5-methyl-1,3-thiazole-2-carboxylate: Lacks the fluorine atoms, which can significantly alter its chemical properties and applications.
5-(chloromethyl)-1,3-thiazole-2-carboxylate: Contains a chloromethyl group, which can participate in different types of chemical reactions compared to the difluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
lithium;5-(difluoromethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S.Li/c6-3(7)2-1-8-4(11-2)5(9)10;/h1,3H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBYWSBCPZIQX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248333-53-9 |
Source
|
Record name | lithium 5-(difluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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